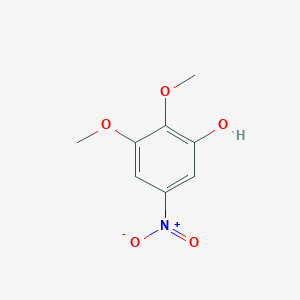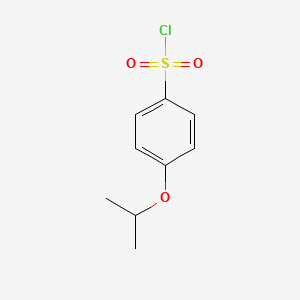
2-(2-甲基吡啶-4-基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-4-yl)ethanamine” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylpyridin-4-yl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .
科学研究应用
Synthesis of Pyrimidine Derivatives
2-(2-Methylpyridin-4-yl)ethanamine: is utilized in the synthesis of novel pyrimidine derivatives, which are known for their wide range of pharmacological activities. These derivatives have been studied for their potential anti-fibrotic activities, particularly against immortalized rat hepatic stellate cells, indicating promise for the development of new anti-fibrotic drugs .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for constructing heterocyclic compound libraries with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Synthesis
The compound is involved in chemical synthesis processes, where it acts as a precursor or intermediate. Its role in the synthesis of complex molecules is crucial due to its reactive amine group, which allows for further functionalization .
Material Science
In material science research, 2-(2-Methylpyridin-4-yl)ethanamine can be used to modify the surface properties of materials. Its molecular structure could potentially interact with various substrates to alter their chemical and physical characteristics .
Chromatography
This compound may find applications in chromatography as a standard or reference compound. Its unique structure allows it to be used in method development and calibration of analytical instruments .
Analytical Research
Analytical research utilizes 2-(2-Methylpyridin-4-yl)ethanamine for the development of new analytical methodologies. Its well-defined structure and properties make it suitable for testing the efficacy and accuracy of analytical techniques .
Life Science Research
In life sciences, it could be employed in the study of biological systems, particularly in understanding the interaction between small molecules and biological targets. Its role in binding studies could provide insights into receptor-ligand interactions .
Computational Chemistry
Lastly, 2-(2-Methylpyridin-4-yl)ethanamine is valuable in computational chemistry for molecular modeling and simulation. Its structure can be used in various programs to produce simulations that help predict the behavior of molecules in different environments .
作用机制
安全和危害
属性
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-4-yl)ethanamine | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)



![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)